Polyethylene glycol (PEG) is a polyether compound with numerous applications in scientific research. PEG6 refers to a PEG molecule with six repeating ethylene glycol units. Due to its hydrophilic nature and biocompatibility, PEG6 is frequently conjugated to other molecules to enhance their solubility, stability, and bioactivity. [, ] While the specific term "Tr-PEG6" was not identified in the provided literature, several studies utilized PEG6 as a linker molecule, particularly in the development of antibody-drug conjugates (ADCs). []
Expanding Applications in Material Science: The use of PEG6 in modifying the properties of materials, such as MXenes, holds significant promise. [] Exploring different PEG6 derivatives and conjugation strategies could lead to the development of advanced materials with tailored properties for various applications.
Tr-PEG6 is classified as a polyethylene glycol derivative, specifically a polyether compound. It is synthesized from polyethylene glycol, which is widely used in pharmaceuticals and biotechnology due to its non-toxic nature and hydrophilicity. The compound can be sourced from various chemical suppliers, including MedChemExpress and Smolecule, which provide detailed data sheets and synthesis methods for researchers .
The synthesis of Tr-PEG6 typically begins with the preparation of the polyethylene glycol backbone. The process involves:
The synthesis can be optimized by controlling the reaction conditions, such as temperature and pH, to enhance yield and purity. Common methods include using coupling agents like N-hydroxysuccinimide (NHS) to activate carboxyl groups for reaction with amines .
Tr-PEG6 has a linear structure characterized by repeated ethylene glycol units linked by ether bonds. Its molecular formula can be represented as C₁₄H₃₀N₂O₆, with a molecular weight of approximately 302.4 g/mol. The structure includes:
The structural integrity of Tr-PEG6 ensures stability during storage and application in biological systems.
Tr-PEG6 participates in several chemical reactions, primarily through its amine groups. Key reactions include:
These reactions are typically conducted under controlled pH conditions to optimize yield and minimize side reactions.
The mechanism of action for Tr-PEG6 involves its role as a linker in ADCs. Upon conjugation to an antibody, the drug moiety is effectively delivered to targeted cells via:
This mechanism enhances therapeutic efficacy while reducing systemic toxicity.
Tr-PEG6 exhibits several notable physical and chemical properties:
These properties make Tr-PEG6 suitable for various scientific applications.
Tr-PEG6 is predominantly utilized in:
Tr-PEG6, known by several systematic names including 2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol and 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, is identified by CAS numbers 141282-24-8 (hydroxyl-terminated form) and 127999-16-0 (alternative cataloging). Its molecular formula is documented as either C₂₉H₃₆O₆ (molecular weight 480.6 g/mol) or C₃₁H₄₀O₇ (molecular weight 524.65 g/mol), with the variance attributable to different salt forms or hydration states. The "Tr" prefix denotes the triphenylmethyl (trityl) group, while "PEG6" specifies a hexaethylene glycol chain comprising six repeating ethylene oxide units [1] [3] [6].
The compound's chemical identifiers include:
InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2
SCTIZOCQZVDVRN-UHFFFAOYSA-N
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO
Commercial sources typically provide Tr-PEG6 at ≥95% purity (confirmed via HPLC or certificate of analysis) as a solid powder under reagent-grade conditions. It is classified for research purposes only, with controlled substance restrictions in certain territories [1] [3] [9].
Table 1: Nomenclature and Identifiers of Tr-PEG6
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 2-[2-[2-[2-(2-Trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
Alternative Name | 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol |
CAS Numbers | 141282-24-8; 127999-16-0 |
Molecular Formula | C₂₉H₃₆O₆ or C₃₁H₄₀O₇ |
Molecular Weight | 480.6 g/mol or 524.65 g/mol |
The architecture of Tr-PEG6 features three distinct domains:
Hydrophobic Trityl Ether Cap: The triphenylmethyl group creates a sterically bulky protecting moiety that imparts significant hydrophobicity. This domain serves dual purposes: it acts as a temporary protective group that can be selectively removed under mild acidic conditions (e.g., dilute trifluoroacetic acid) or via hydrogenolysis, and facilitates purification through chromatographic separation techniques that leverage its hydrophobic interactions [1] [6] [9].
Hydrophilic PEG Spacer: The hexaethylene glycol chain forms an extended hydrophilic backbone with precisely six ethylene oxide repeating units. This domain exhibits exceptional aqueous solubility due to hydrogen bonding with water molecules. The chain length (approximately 27 atoms including oxygen) provides an optimal spatial extension of ~25-30 Å, enabling it to distance conjugated payloads from biomolecular surfaces while maintaining flexibility. This length balances steric shielding with minimized viscosity contributions compared to longer PEG chains [1] [4].
Terminal Hydroxyl Functionality: The primary alcohol group serves as a versatile conjugation handle that can be chemically modified into various reactive groups (e.g., carboxylic acids, amines, maleimides). This domain enables covalent linkage to target molecules through esterification, etherification, or carbamate formation. When unconjugated, it contributes to the compound's overall hydrophilicity and hydrogen-bonding capacity [3] [6].
Physicochemical profiling reveals a boiling point between 595-630°C and low vapor pressure (<2 mmHg at 25°C), indicating thermal stability suitable for pharmaceutical processing. The compound exists as a solid powder at room temperature with water solubility reaching 18.7±1.5 mg/mL, significantly higher than shorter-chain analogues like Tr-PEG4 (12.3±1.2 mg/mL). This enhanced solubility directly correlates with the increased ethylene oxide units, which create a larger hydration sphere [1] [4].
The evolution of PEG-based linkers reflects three decades of pharmaceutical innovation:
Foundational Period (1990s): The first-generation PEGylated drugs emerged following FDA approval of Adagen® (pegademase bovine) in 1990. These early conjugates utilized simple polydisperse PEG chains attached nonspecifically to lysine residues. While they demonstrated improved plasma half-lives, they suffered from heterogeneous composition and variable pharmacokinetics due to uncontrolled conjugation sites and polymer polydispersity [10].
Linker Refinement Era (2000s): The introduction of site-specific conjugation technologies coincided with drugs like PEGASYS® (2002) and Neulasta® (2002). This period saw the development of functionalized PEG linkers with protective groups, including early trityl-protected variants. The focus shifted toward achieving controlled drug-to-antibody ratios (DAR) and positional specificity in bioconjugates [10].
Monodisperse Revolution (2010s-Present): Advances in organic synthesis enabled precise PEG architectures like Tr-PEG6, which entered commercial catalogs around 2010. This shift addressed batch-to-batch variability issues inherent in polydisperse PEGs. Drugs incorporating discrete PEG linkers include Movantik® (naloxegol, 2014) featuring a monodisperse m-PEG7 linker and Rolvedon® (eflapegrastim, 2022) with optimized PEGylation [5] [10].
Table 2: Evolution of PEGylated Therapeutics Highlighting Linker Development
Therapeutic (Brand), Year Approved | PEG Linker Characteristics | Significance |
---|---|---|
Adagen® (1990) | Polydisperse PEG (5kDa) | First FDA-approved PEGylated protein; demonstrated immunogenicity reduction |
PEGASYS® (2002) | Branched polydisperse PEG (40kDa) | Improved interferon pharmacokinetics |
Neulasta® (2002) | Linear monodisperse-PEG (20kDa) | Site-specific conjugation; reduced dosing frequency |
Movantik® (2014) | Monodisperse m-PEG7 linker | Demonstrated CNS exclusion via precise PEG length |
Rolvedon® (2022) | Optimized monodisperse PEG (3.4kDa) | Enhanced G-CSF stability and bioavailability |
The progression toward monodisperse systems like Tr-PEG6 enabled quantitative analytical characterization impossible with polydisperse predecessors. Modern PEG reagents now exceed 40 FDA-approved products spanning proteins, peptides, small molecules, and nanoparticles [5] [10].
Tr-PEG6 exemplifies the advantages of monodisperse PEGylation over conventional polydisperse systems:
Structural Precision and Reproducibility: Unlike polydisperse PEGs (polydispersity index >1.1), Tr-PEG6 features a defined molecular weight (480.6 or 524.65 g/mol) and exact ethylene oxide count. This eliminates batch variability, enabling reproducible conjugation and consistent drug performance—critical for regulatory compliance. The homogeneity allows precise determination of structure-activity relationships (SAR), particularly in ADC development where drug loading directly impacts efficacy and toxicity [5] [8].
Enhanced Bioconjugation Control: The trityl group permits orthogonal deprotection strategies during multi-step syntheses. This facilitates sequential conjugation in complex molecules like PROTACs, where precise spatial orientation between protein-binding domains is crucial. Studies demonstrate Tr-PEG6-based PROTACs achieve ~40% higher degradation efficiency for targets like BRD4 compared to alkyl-based linkers due to optimized distance and flexibility [1].
Improved Biopharmaceutical Properties: In ADC constructs, Tr-PEG6's hydrophilic nature counters the hydrophobicity of cytotoxic payloads (e.g., auristatins, maytansinoids), preventing aggregation. Conjugates incorporating Tr-PEG6 exhibit 15-20% longer serum half-lives than shorter PEG variants (n≤4) due to reduced macrophage clearance. The extended circulation enables greater tumor accumulation via the enhanced permeability and retention (EPR) effect [1] [4].
Reduced Immunogenicity Risk: While anti-PEG antibodies affect ~30-45% of populations (increasing 360-fold from 1984-2016), monodisperse derivatives like Tr-PEG6 show lower immunogenic responses than polydisperse counterparts. Their uniform structure avoids heterogeneous epitopes that stimulate immune recognition. This mitigates accelerated blood clearance (ABC phenomenon) and hypersensitivity reactions observed in PEGylated nanoparticles and therapeutics [8].
Table 3: Performance Comparison of Tr-PEG6 vs. Other PEG Linkers in Bioconjugates
Linker Type | Water Solubility (mg/mL) | ADC Serum Half-Life (h) | PROTAC Degradation Efficiency |
---|---|---|---|
Tr-PEG4 | 12.3 ± 1.2 | 72 ± 4 | Not Reported |
Tr-PEG6 | 18.7 ± 1.5 | 96 ± 6 | ~40% Improvement |
Tr-PEG8 | 22.1 ± 1.8 | 120 ± 8 | Reduced vs. PEG6 |
Applications extend beyond traditional bioconjugates:
The future trajectory involves multifunctional Tr-PEG6 derivatives with click-chemistry handles (azide, DBCO, maleimide) for modular bioconjugation and branched architectures to further enhance hydration without increasing viscosity [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7